molecular formula C32H36F3NO4 B560155 Adomeglivant CAS No. 1488363-78-5

Adomeglivant

Número de catálogo B560155
Número CAS: 1488363-78-5
Peso molecular: 555.63
Clave InChI: FASLTMSUPQDLIB-MHZLTWQESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Adomeglivant, also known as LY2409021, is a potent and selective glucagon receptor antagonist . It is used to lower blood glucose in healthy people and those with type 2 diabetes .


Molecular Structure Analysis

Adomeglivant has a molecular formula of C32H36F3NO4 . Its average mass is 555.628 Da and its monoisotopic mass is 555.259644 Da . The structure of Adomeglivant includes two benzene rings linked together by a C-C bond .


Physical And Chemical Properties Analysis

Adomeglivant has a density of 1.2±0.1 g/cm3, a boiling point of 656.7±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.1 mmHg at 25°C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 12 freely rotating bonds . Its polar surface area is 76 Å2 .

Aplicaciones Científicas De Investigación

Adomeglivant, known scientifically as LY2409021, is a compound with several notable applications in scientific research, particularly in the field of endocrinology and diabetes management. Here’s a comprehensive analysis focusing on six unique applications:

Glucose Regulation in Type 2 Diabetes

Adomeglivant acts as a glucagon receptor antagonist , which makes it effective in lowering blood glucose levels in individuals with type 2 diabetes. By blocking glucagon signaling, it helps in managing both fasting and postprandial glucose levels, offering a potential therapeutic option for diabetes control .

Impact on Fasting Blood Glucose

Research has shown that Adomeglivant can significantly reduce fasting blood glucose levels. This application is crucial for maintaining overall glycemic control and reducing the risk of complications associated with elevated fasting glucose levels .

Effects on Postprandial Glucose

Postprandial glucose management is another key area where Adomeglivant has shown promise. Controlling glucose levels after meals is vital for preventing spikes that can lead to hyperglycemia and subsequent health issues .

First-in-Human Study Outcomes

Adomeglivant has been the subject of first-in-human studies that assess its safety and efficacy in healthy participants as well as those with type 2 diabetes, providing foundational knowledge for further research and development .

Liver Function Studies

The effects of Adomeglivant on liver function have also been explored, considering the liver’s critical role in glucose production and regulation. Understanding its impact on hepatic function can inform treatment strategies for metabolic disorders .

Cardiac Electrophysiology Research

Studies have investigated the effects of Adomeglivant on the electrical impulses of the heart, which is essential for determining any potential cardiac risks associated with its use in treating metabolic conditions .

Mecanismo De Acción

Target of Action

Adomeglivant, also known as LY2409021, is a potent and selective antagonist of the glucagon receptor . The glucagon receptor is a protein that binds glucagon and plays a crucial role in regulating glucose levels in the body .

Mode of Action

Adomeglivant interacts with the glucagon receptor in an allosteric manner, meaning it binds to a site on the receptor different from the active site where glucagon binds . This binding inhibits the receptor’s activity, preventing glucagon from exerting its effects .

Biochemical Pathways

The primary biochemical pathway affected by Adomeglivant is the glucagon signaling pathway. By antagonizing the glucagon receptor, Adomeglivant inhibits the effects of glucagon, a hormone that increases blood glucose levels . This leads to a decrease in hepatic glucose production and a reduction in blood glucose levels .

Pharmacokinetics

These properties are crucial for understanding the drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action

Result of Action

The primary molecular effect of Adomeglivant is the inhibition of the glucagon receptor, leading to a reduction in blood glucose levels . On a cellular level, this likely involves changes in the activity of cells in the liver, where glucagon normally acts to promote glucose production.

Action Environment

It is known that both genetic and environmental factors can contribute to a disease or phenotype in a non-additive manner, yielding a gene-environment interaction Therefore, factors such as diet, lifestyle, and exposure to other drugs or substances could potentially influence the action of Adomeglivant

Safety and Hazards

Adomeglivant is toxic and can cause serious damage to health by prolonged exposure . It is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It may also pose a possible risk of impaired fertility and harm to an unborn child . Protective measures such as wearing safety goggles, protective gloves, and impervious clothing are recommended when handling Adomeglivant .

Propiedades

IUPAC Name

3-[[4-[(1S)-1-[4-(4-tert-butylphenyl)-3,5-dimethylphenoxy]-4,4,4-trifluorobutyl]benzoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36F3NO4/c1-20-18-26(19-21(2)29(20)23-10-12-25(13-11-23)31(3,4)5)40-27(14-16-32(33,34)35)22-6-8-24(9-7-22)30(39)36-17-15-28(37)38/h6-13,18-19,27H,14-17H2,1-5H3,(H,36,39)(H,37,38)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASLTMSUPQDLIB-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2=CC=C(C=C2)C(C)(C)C)C)OC(CCC(F)(F)F)C3=CC=C(C=C3)C(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C2=CC=C(C=C2)C(C)(C)C)C)O[C@@H](CCC(F)(F)F)C3=CC=C(C=C3)C(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1488363-78-5
Record name Adomeglivant [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1488363785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adomeglivant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11704
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ADOMEGLIVANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74Z5ZL2KVG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.